molecular formula C4H6BrN3O B1406710 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol CAS No. 1630763-72-2

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B1406710
CAS No.: 1630763-72-2
M. Wt: 192.01 g/mol
InChI Key: ZEPXNJVUSUIGPD-UHFFFAOYSA-N
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Description

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound with the molecular formula C4H6BrN3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Mechanism of Action

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can have various applications, including catalysis and medicinal chemistry.

Mode of Action

1,2,4-triazoles are known to have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol may interact with its targets by facilitating the transfer of acyl groups.

Biochemical Pathways

Given its potential role as a catalyst in the synthesis of esters , it may influence pathways involving ester formation or breakdown.

Result of Action

Given its potential role as a catalyst in the synthesis of esters , it may influence cellular processes involving ester formation or breakdown.

Biochemical Analysis

Biochemical Properties

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to altered gene expression and changes in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological functions. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes via specific transporters and can bind to various proteins within the cell . The distribution of the compound can affect its localization and accumulation in different tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPXNJVUSUIGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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